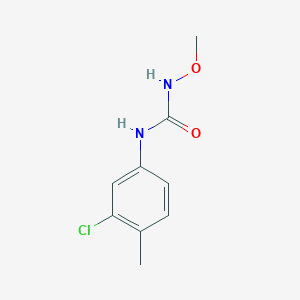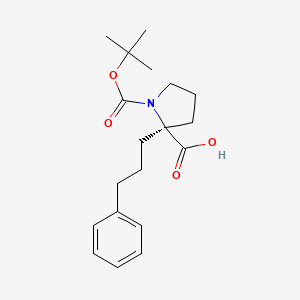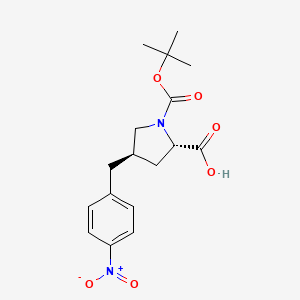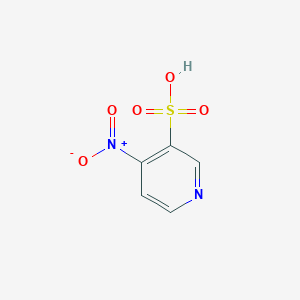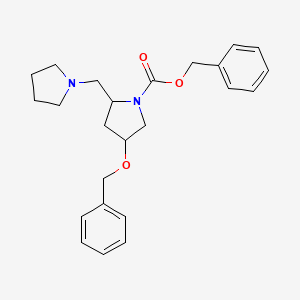
Benzyl (1-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate
Vue d'ensemble
Description
Benzyl (1-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a chlorophenyl group, a pyrrolidinyl group, and a methylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with pyrrolidine to form 1-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propane.
Carbamoylation: The intermediate is then reacted with methyl isocyanate to introduce the methylcarbamate group, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis efficiently.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carbamate moiety, potentially converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (1-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe in studying enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzyl (1-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can inhibit enzyme activity by forming a stable carbamoyl-enzyme complex, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- Benzyl (1-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)carbamate
- Benzyl (1-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(ethyl)carbamate
Comparison:
- Structural Differences: The primary difference lies in the substituents on the carbamate moiety (methyl vs. ethyl).
- Reactivity: The presence of different alkyl groups can influence the compound’s reactivity and interaction with biological targets.
- Applications: While similar in structure, each compound may have distinct applications based on its specific properties and reactivity.
This detailed article provides a comprehensive overview of Benzyl (1-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
benzyl N-[1-(2-chlorophenyl)-3-pyrrolidin-1-ylpropyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-24(22(26)27-17-18-9-3-2-4-10-18)21(13-16-25-14-7-8-15-25)19-11-5-6-12-20(19)23/h2-6,9-12,21H,7-8,13-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKBWYUKRSNBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCN1CCCC1)C2=CC=CC=C2Cl)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375200 | |
| Record name | Benzyl [1-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-80-9 | |
| Record name | Carbamic acid, [1-(2-chlorophenyl)-3-(1-pyrrolidinyl)propyl]methyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [1-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





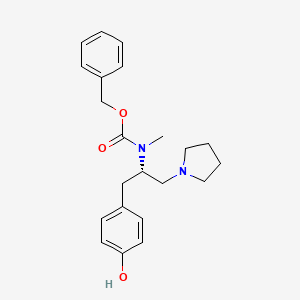
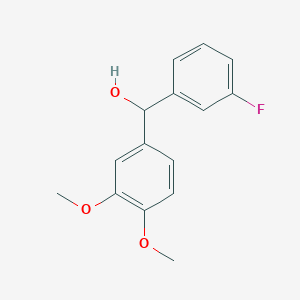
![3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine](/img/structure/B1608014.png)

